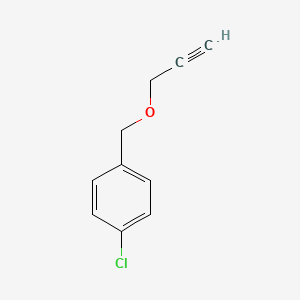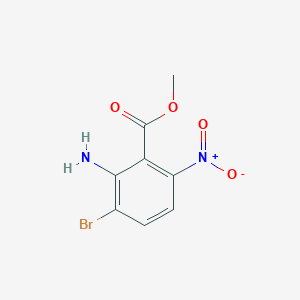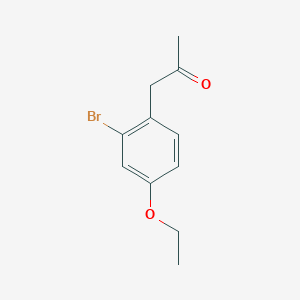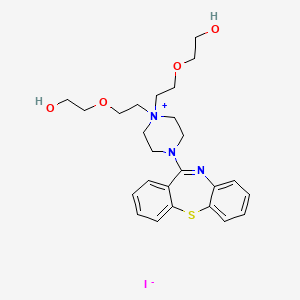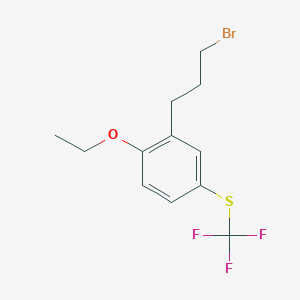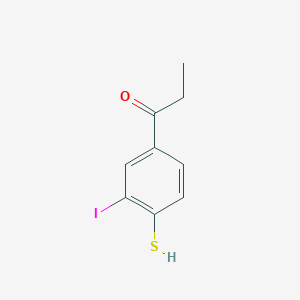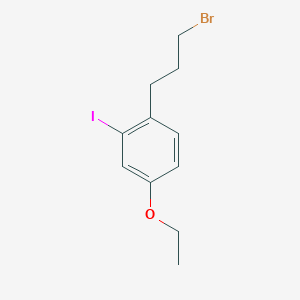
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-2-iodophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound is highly electrophilic and can be easily replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base like potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its halogenated structure allows for easy modification and optimization of biological activity.
Medicine: Potential applications in medicinal chemistry include the synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The compound’s ability to undergo various chemical transformations makes it a versatile tool in drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene exerts its effects depends on the specific application and target. In chemical reactions, the compound’s reactivity is primarily due to the presence of electrophilic halogen atoms and the electron-donating ethoxy group. These functional groups facilitate various transformations, such as nucleophilic substitution and coupling reactions.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The halogen atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-4-methoxybenzene: This compound lacks the iodine atom and has a methoxy group instead of an ethoxy group. It may exhibit different reactivity and applications due to the absence of iodine.
1-(3-Bromopropyl)-4-ethoxybenzene:
1-(3-Bromopropyl)-4-iodobenzene: This compound lacks the ethoxy group, which may influence its solubility and reactivity in certain chemical reactions.
The presence of both bromine and iodine atoms in this compound makes it unique and versatile for various applications in scientific research.
Eigenschaften
Molekularformel |
C11H14BrIO |
|---|---|
Molekulargewicht |
369.04 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
MGOXAWPYAYHUNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)CCCBr)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



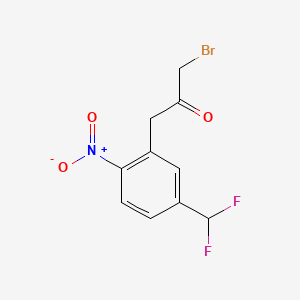
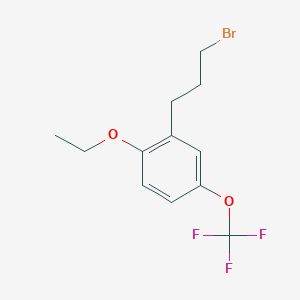
![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
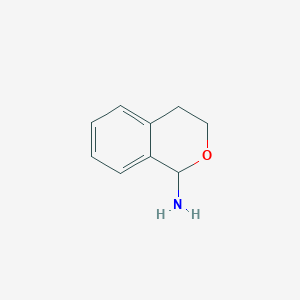
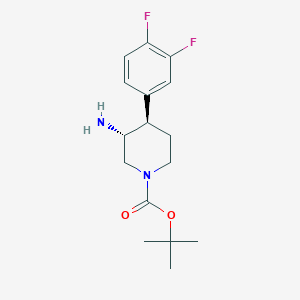
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
